molecular formula C17H23N5O2S2 B2760245 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 886939-68-0

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2760245
CAS No.: 886939-68-0
M. Wt: 393.52
InChI Key: XSVRCNSZCOKLOF-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound is scientifically validated to block the formation of the Myddosome complex, thereby inhibiting downstream signaling through the NF-κB and MAPK pathways [https://www.nature.com/articles/s41586-021-03195-x]. Its primary research value lies in the investigation of oncogenesis and inflammatory diseases, particularly in the context of MYD88 -mutant cancers such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia, where constitutive IRAK4 signaling drives cell survival and proliferation [https://pubmed.ncbi.nlm.nih.gov/28600335/]. By specifically targeting the kinase activity of IRAK4, this inhibitor enables researchers to dissect the role of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling in disease models, providing a crucial tool for developing targeted therapeutic strategies in immuno-oncology and chronic inflammation.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-10-6-11(2)8-12(7-10)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRCNSZCOKLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 5-(tert-butylcarbamoylamino)-1,3,4-thiadiazole-2-thiol with N-(3,5-dimethylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs (Table 1) highlight the impact of substituents on properties and bioactivity:

Compound Name / ID Key Substituents Melting Point (°C) Bioactivity Highlights Reference
Target Compound 3,5-Dimethylphenyl, tert-butylcarbamoyl amino, thiadiazole-sulfanyl-acetamide Not reported Hypothesized enzyme inhibition (e.g., 5-LOX, kinases) due to tert-butyl and aryl groups
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, isopropyl-methylphenoxy 132–134 Moderate antimicrobial activity
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide 4-Methoxyphenyl, benzothiazole Not reported 100% protection in anticonvulsant MES model
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Pyrazolone-thiadiazole hybrid, tetrahydrobenzothiophene Not reported High 5-LOX inhibition (anti-inflammatory) via docking studies
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl, methylsulfanyl benzylidene 408 Planar structure with intermolecular H-bonding; potential insecticidal activity

Key Observations:

  • 3,5-Dimethylphenyl Group : Present in both the target compound and (E)-5-(3,5-dimethylphenyl)-N-[...]thiadiazol-2-amine , this group enhances hydrophobic interactions with protein pockets, as seen in crystallographic studies.
  • Sulfanyl Linkage : The -S- bridge in the target compound is analogous to compounds in (e.g., 5e, 5j), where chlorobenzyl or fluorobenzyl groups improve antimicrobial activity . However, the tert-butylcarbamoyl group in the target may reduce polarity, affecting solubility.
  • Carbamoyl vs.

Research Implications and Limitations

  • Advantages : The tert-butylcarbamoyl group may improve metabolic stability compared to compounds with labile substituents (e.g., methoxy in 5k ).
  • Challenges : Higher molecular weight (~450–500 g/mol) may limit bioavailability, necessitating formulation optimization.
  • Contradictions : While emphasizes benzothiazole motifs for anticonvulsant activity , the target’s lack of this moiety suggests divergent therapeutic applications.

Biological Activity

The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide , also known by its chemical formula C13H18N4O2S2C_{13}H_{18}N_{4}O_{2}S_{2} and molecular weight of approximately 318.43 g/mol, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties and mechanisms of action.

Structural Characteristics

The compound features a thiadiazole ring , a sulfanyl group , and an acetamide moiety . These structural components are crucial for its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Studies have shown that derivatives of thiadiazole compounds can demonstrate cytotoxic effects against various cancer cell lines, suggesting that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide may function through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a ligand for particular receptors that play roles in cellular signaling pathways related to cancer.

Anticancer Properties

A review of the literature reveals that thiadiazole derivatives have been extensively studied for their anticancer properties. For instance:

  • Cytotoxicity Tests : Compounds similar to 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide have shown promising results against various cancer cell lines:
    • HCT116 (Colon Cancer) : IC50 values ranging from 0.74 to 10.0 μg/mL.
    • MCF-7 (Breast Cancer) : Notable antiproliferative activity with IC50 values as low as 0.28 μg/mL .

The mechanism of action is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
  • Selective Toxicity : Some studies suggest that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure inhibited the growth of human leukemia cell lines with an IC50 value of 7.4 μM, indicating significant potential for treating hematological malignancies .
  • In Vitro Testing : In vitro assays using the MTT method showed that certain derivatives induced apoptosis in breast carcinoma cells without affecting normal fibroblast cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Thiadiazole Derivative AThiadiazole coreAnticancer properties
Thiadiazole Derivative BSulfanyl groupAntimicrobial effects
Thiadiazole Derivative CAcetamide moietyAnti-inflammatory effects

The unique combination of functional groups in 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide enhances its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide to ensure high yield and purity?

  • Methodology :

  • Step 1 : Condensation of intermediates (e.g., tert-butylcarbamoyl-1,3,4-thiadiazol-2-amine with sulfanyl-acetamide derivatives) under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Step 2 : Sequential purification via column chromatography or recrystallization after each reaction stage to remove unreacted starting materials and byproducts .
  • Step 3 : Final product isolation using inert atmosphere techniques (e.g., nitrogen) to prevent oxidation of sulfanyl groups .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm functional group connectivity (e.g., thiadiazole protons at δ 8.5–9.5 ppm, tert-butyl carbamoyl signals at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS showing [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and anti-inflammatory properties (e.g., COX-2 inhibition assays) .
  • Molecular docking : Predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
  • Dose-response optimization : Adjust dosing regimens in animal models to account for species-specific metabolic differences .
  • Target validation : Use CRISPR/Cas9 knockdowns to confirm biological targets in vivo .

Q. What statistical design of experiments (DoE) approaches are optimal for optimizing reaction conditions during synthesis?

  • Methodology :

  • Central Composite Design (CCD) : Test variables (temperature, pH, solvent ratio) to model interactions and identify optimal conditions for yield and purity .
  • Factorial Design : Screen catalysts (e.g., DMAP vs. pyridine) to minimize trial-and-error experimentation .
  • Example : A 3-factor CCD reduced synthesis steps from 15 to 8 while achieving 85% yield (vs. 60% in traditional methods) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodology :

  • Quantum Chemical Calculations : Predict reactive sites (e.g., sulfur atoms in thiadiazole) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., 100-ns MD runs in GROMACS to assess protein-ligand interactions) .

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